3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid

Catalog No.
S12167306
CAS No.
M.F
C12H12FN3O3S
M. Wt
297.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole...

Product Name

3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid

IUPAC Name

3-[(5-fluorothiophene-2-carbonyl)amino]-1-propylpyrazole-4-carboxylic acid

Molecular Formula

C12H12FN3O3S

Molecular Weight

297.31 g/mol

InChI

InChI=1S/C12H12FN3O3S/c1-2-5-16-6-7(12(18)19)10(15-16)14-11(17)8-3-4-9(13)20-8/h3-4,6H,2,5H2,1H3,(H,18,19)(H,14,15,17)

InChI Key

VAMSBWRJKFJBOK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)NC(=O)C2=CC=C(S2)F)C(=O)O

3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a thiophene moiety, and a carboxylic acid functional group. Its molecular formula is C12H12FN3O3SC_{12}H_{12}FN_{3}O_{3}S, and it has a molecular weight of approximately 297.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science.

Typical of carboxylic acids and amides. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Amide Formation: The amine group can react with other acylating agents to form new amides.
  • Nucleophilic Substitution: The fluorine atom in the thiophene ring may undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

Research indicates that compounds similar to 3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid exhibit significant biological activities. These may include:

  • Antimicrobial Properties: Compounds with thiophene and pyrazole structures often show antibacterial and antifungal activities.
  • Anticancer Activity: Some derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating various diseases.

The synthesis of 3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid typically involves several steps:

  • Formation of the Thiophene Amide: The initial step involves reacting 5-fluorothiophene-2-carboxylic acid with an appropriate amine to form the thiophene amide.
  • Synthesis of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines or hydrazones.
  • Carboxylation: Finally, the introduction of the carboxylic acid group can be performed via standard carboxylation techniques or through further functionalization of the pyrazole ring.

The applications of 3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid are diverse and include:

  • Pharmaceutical Development: As a potential drug candidate due to its biological activity.
  • Material Science: Used as a building block in synthesizing polymers or other materials with specific electronic or optical properties.
  • Chemical Research: Serves as a reference compound in studies involving heterocyclic chemistry.

Interaction studies are crucial for understanding how 3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict how the compound binds to target proteins or enzymes.
  • In Vitro Assays: To evaluate its biological effects on cell lines or microbial strains.

These studies help elucidate the mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid, including:

Compound NameStructureUnique Features
3,5-Dimethyl-1H-pyrazole-4-carboxylic acidStructureSimpler structure with no thiophene; lower molecular weight (140.14 g/mol) .
5-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acidStructureContains a pyrazine instead of thiophene; different biological profile .
2-(5-Chlorothiophene-2-amido)-5-methyl derivativesN/ASimilar thiophene structure but varies in substituents; potential for different interactions .

Uniqueness

The uniqueness of 3-(5-fluorothiophene-2-amido)-1-propyl-1H-pyrazole-4-carboxylic acid lies in its combination of the fluorinated thiophene moiety with the pyrazole framework, which may enhance its biological activity compared to simpler analogs. The presence of both an amide and carboxylic acid functional group could also provide additional sites for interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

297.05834059 g/mol

Monoisotopic Mass

297.05834059 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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